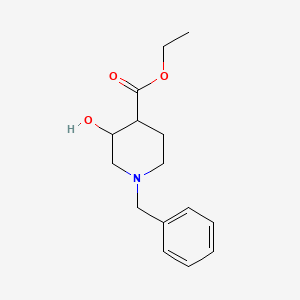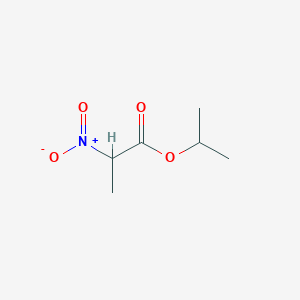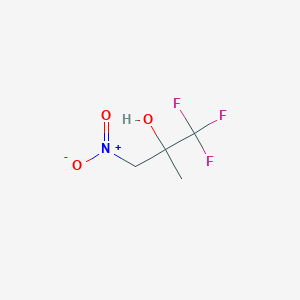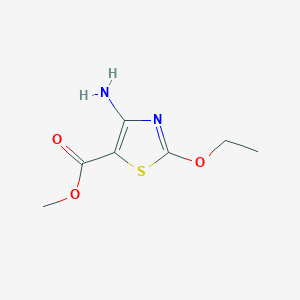
1-ベンジル-3-ヒドロキシピペリジン-4-カルボン酸エチル
概要
説明
Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate is a chemical compound with the molecular formula C15H21NO3 . It has a molecular weight of 263.34 . This compound is typically in a solid or liquid form .
Molecular Structure Analysis
The InChI code for Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate is1S/C15H21NO3/c1-2-19-15(18)13-11-16(9-8-14(13)17)10-12-6-4-3-5-7-12/h3-7,13-14,17H,2,8-11H2,1H3 . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate is a solid or liquid at room temperature . It should be stored in a refrigerator .科学的研究の応用
創薬
1-ベンジル-3-ヒドロキシピペリジン-4-カルボン酸エチルを含むピペリジン類は、創薬のための最も重要な合成フラグメントの一つです . 医薬品業界において重要な役割を果たしています . その誘導体は、20種類以上の医薬品クラスに存在しています .
キラル最適化
1-ベンジル-3-ヒドロキシピペリジン-4-カルボン酸エチルは、キラル最適化のための出発成分として使用されてきました . このプロセスでは、ピペリジン環が不可欠でした .
受容体アゴニストおよびアンタゴニストの合成
この化合物は、受容体アゴニストおよびアンタゴニストの合成のためのビルディングブロックとして使用されてきました . 特定の誘導体の合成における重要な出発試薬です .
第3級アミノエステル型プロトン性イオン液体のバイオ分解
これは、第3級アミノエステル型プロトン性イオン液体のバイオ分解のための反応物として使用されてきました .
ムスカリンM3選択的アンタゴニストの合成
この化合物は、ムスカリンM3選択的アンタゴニストの合成のための反応物として使用されてきました .
ロドキナーゼ阻害剤の合成
これは、ロドキナーゼ阻害剤の合成のための反応物として使用されてきました .
ピペリジン誘導体の合成
1-ベンジル-3-ヒドロキシピペリジン-4-カルボン酸エチルは、α-アドレナリン受容体の直接活性化に関する研究のために、ピペリジン誘導体の合成に使用されてきました .
生物活性ピペリジンの合成
この化合物は、置換ピペリジンの合成のための迅速かつ費用対効果の高い方法の開発に使用されてきました これは、現代の有機化学の重要な課題です .
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and several others .
作用機序
Target of Action
Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate is a synthetic compound that has been used as a building block for the synthesis of receptor agonists and antagonists
Mode of Action
It is known to be used in the synthesis of receptor agonists and antagonists Agonists are substances that bind to receptors and activate them to produce a biological response
Biochemical Pathways
As a building block for receptor agonists and antagonists, it can be inferred that it may influence various biochemical pathways depending on the specific receptors it targets .
Result of Action
As a precursor for the synthesis of receptor agonists and antagonists, its effects would likely be dependent on the specific receptors targeted by the resulting compounds .
生化学分析
Biochemical Properties
Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used as a building block for the synthesis of receptor agonists and antagonists . The nature of these interactions often involves binding to specific active sites on enzymes or receptors, thereby modulating their activity. This compound’s ability to interact with multiple biomolecules makes it a versatile tool in biochemical research.
Cellular Effects
Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate influences various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain receptors, leading to changes in downstream signaling pathways . These changes can impact gene expression, resulting in altered cellular functions and metabolic activities. The compound’s effects on cells can vary depending on the cell type and the specific pathways involved.
Molecular Mechanism
The molecular mechanism of action of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate involves its interactions with biomolecules at the molecular level. It can bind to specific enzymes or receptors, leading to inhibition or activation of their activity . This binding often involves interactions with key amino acid residues in the active site of the target protein. Additionally, the compound can influence gene expression by modulating transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall effects on biological systems.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular functions, which are important for evaluating its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating receptor activity or influencing metabolic pathways . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation . These interactions can affect metabolic flux and the levels of specific metabolites. The compound’s metabolism may involve oxidation, reduction, or hydrolysis reactions, leading to the formation of active or inactive metabolites. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can influence its overall efficacy and safety profile.
Subcellular Localization
Ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
ethyl 1-benzyl-3-hydroxypiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-19-15(18)13-8-9-16(11-14(13)17)10-12-6-4-3-5-7-12/h3-7,13-14,17H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPZKCVKBIJDII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(4Z)-2-[4-(dimethylamino)-2-fluorophenyl]-4-(4-dimethylazaniumylidene-2-fluorocyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B1642171.png)




![(1R)-1-[(3aR,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-trityloxyethanol](/img/structure/B1642191.png)
